molecular formula C22H22FN5O2 B3402649 N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1060174-81-3

N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3402649
CAS No.: 1060174-81-3
M. Wt: 407.4 g/mol
InChI Key: FTQZVNACSPHTAH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group and a 3-fluorophenyl carboxamide moiety.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-30-20-8-3-2-7-18(20)19-9-10-21(26-25-19)27-11-13-28(14-12-27)22(29)24-17-6-4-5-16(23)15-17/h2-10,15H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQZVNACSPHTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the piperazine ring and the attachment of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Carboxamide Derivatives with Varying Aromatic Substituents

Key Compounds:
Compound ID Structure Features Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes Reference
Target Compound 3-Fluorophenyl, 2-methoxyphenyl-pyridazine Not reported Not reported Structural focus of this analysis -
A2 () 3-Fluorophenyl, 4-oxo-3,4-dihydroquinazolin-2-ylmethyl Not reported 189.5–192.1 Part of a quinazoline-based series; yield: 52.2%
BG13856 () 2-Methoxyphenyl, pyridin-4-ylamino-pyridazine 405.453 Not reported Structural similarity to target compound
8b () 4-Chloro-3-(trifluoromethyl)benzoyl, acetamide-pyridine 530 241–242 High molecular weight due to trifluoromethyl group
YM580 () 4-Cyano-3-(trifluoromethyl)phenyl, dimethylpiperazine, pyridinyl 536.2 (M+H) Not reported Potent androgen receptor antagonist (ED50: 2.2 mg/kg/day)
Analysis:
  • The 2-methoxyphenyl group in the target compound and BG13856 introduces steric bulk and moderate polarity, which may influence binding interactions in biological targets .
  • Synthetic Yields :
    • Compound A2 achieved a moderate yield (52.2%), typical for multi-step syntheses involving carboxamide coupling .
Key Studies:
  • : Carboxamide-containing compounds (e.g., 8d , 8j ) demonstrated >1000-fold selectivity for dopamine D3 receptors (D3R) over D2 receptors (D2R). Removal of the carbonyl group reduced D3R affinity by >100-fold, underscoring the linker’s critical role in receptor interaction .
  • : The carboxamide group in YM580 contributed to its high potency as an androgen receptor antagonist, with in vivo efficacy comparable to surgical castration in reducing prostate weight .
Relevance to Target Compound:

The carboxamide linker in the target compound likely enhances binding specificity for its intended target, analogous to the mechanisms observed in YM580 and D3R-selective compounds.

Case Studies:
  • Fluorine Substitution :
    • The 3-fluorophenyl group in the target compound and A2 may improve metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .
  • Methoxy vs. Trifluoromethyl Groups :
    • Methoxy groups (e.g., in the target compound and BG13856 ) provide moderate electron-donating effects, whereas trifluoromethyl groups (e.g., 8b , YM580 ) are strongly electron-withdrawing, altering charge distribution in binding pockets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling 3-fluorophenyl isocyanate with a pre-formed piperazine-pyridazine intermediate. Key steps include:

  • Step 1 : Preparation of 6-(2-methoxyphenyl)pyridazin-3-yl piperazine via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 2 : Carboxamide formation using coupling agents like HBTU or EDC in anhydrous THF under nitrogen, with triethylamine as a base. Reaction progress is monitored via TLC or LC-MS .
  • Optimization : Yield improvements (≥70%) require controlled stoichiometry (1:1.2 molar ratio of piperazine to isocyanate) and purification by silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Approach :

  • 1H/13C NMR : Confirm substituent positions (e.g., fluorine on phenyl, methoxy on pyridazine) in DMSO-d6 at 400–600 MHz. Aromatic protons appear as distinct multiplets between δ 6.8–8.2 ppm .
  • HRMS : Validate molecular weight (expected [M+H]+ ~463.18 g/mol) .
  • IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Receptor Binding : Radioligand competition assays (e.g., dopamine D2/D3 receptors) using [³H]spiperone. IC50 values <100 nM indicate high affinity .
  • Cell-Based : cAMP inhibition assays in HEK293 cells expressing target receptors. EC50 calculations require dose-response curves (1 nM–10 µM) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for dopamine D3 over D2 receptors?

  • Key Findings :

  • Carboxamide Linker : Removal reduces D3R affinity >100-fold (e.g., K_i shifts from 2.6 nM to 393 nM), highlighting its role in E2 loop interactions .
  • Substituent Effects : 2-Methoxyphenyl on pyridazine improves π-π stacking with D3R Tyr365, while 3-fluorophenyl minimizes steric clash in D2R .
    • Table 1 : Selectivity Trends in Structural Analogs
ModificationD3R K_i (nM)D2R K_i (nM)Selectivity (D3/D2)
Carboxamide linker (original)2.62600>1000
Amine linker (no carbonyl)393420~1.1
3-Fluoro → 4-Chloro phenyl8.2950~116
Source: Adapted from

Q. How can contradictions in receptor binding data be resolved?

  • Strategies :

  • Chimeric Receptor Studies : Replace D3R E2 loop with D2R sequence. Loss of selectivity confirms E2’s role in binding .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., Desmond or GROMACS) to identify key residues (e.g., D3R Ser192/Val189) influencing affinity discrepancies .

Q. What computational methods predict the impact of 2-methoxyphenyl orientation on pyridazine electronic properties?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess methoxy group’s electron-donating effects. Increased pyridazine electron density enhances H-bonding with D3R Thr368 .
  • Hirshfeld Analysis : Quantify intermolecular interactions in crystal structures (if available) to correlate substituent orientation with bioactivity .

Q. How can metabolic stability be assessed, and what modifications improve pharmacokinetics?

  • Methods :

  • Microsomal Assays : Incubate with human liver microsomes (HLM). Half-life <30 min indicates rapid CYP3A4/2D6-mediated oxidation. Stabilization strategies:
  • Introduce electron-withdrawing groups (e.g., CF3) on phenyl rings .
  • Replace metabolically labile methoxy with methylsulfonyl .

Data Contradiction Analysis

Q. Why do similar piperazine-carboxamides show divergent activities in neuropsychiatric vs. oncological targets?

  • Resolution :

  • Target Profiling : Broad-panel screening (e.g., CEREP) identifies off-target effects (e.g., σ1 receptor antagonism in cancer models) .
  • SAR Analysis : Piperazine N-substituents dictate target preference. 3-Fluorophenyl favors D3R, while 4-chlorophenyl shifts activity to σ1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

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